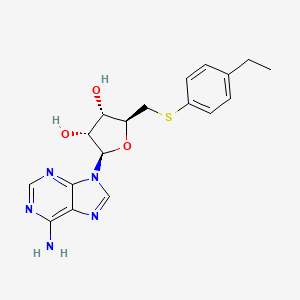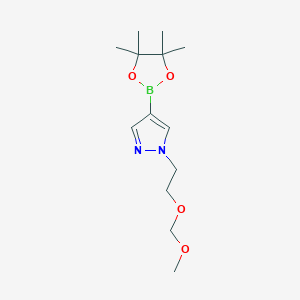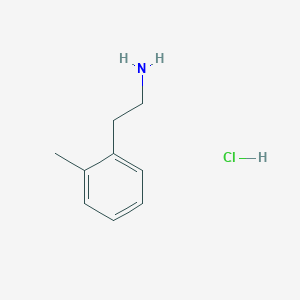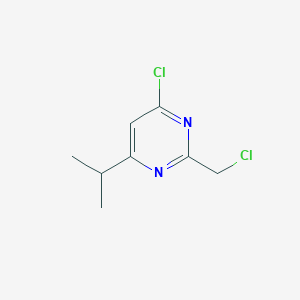
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine (4-CCP) is an organochlorine compound that has been studied extensively in the scientific community due to its potential applications in medicinal, agricultural, and industrial settings. 4-CCP is an important component of many syntheses, and its structure and reactivity make it a useful reagent in many different types of reactions.
Aplicaciones Científicas De Investigación
Non-Covalent Interaction Analysis
Research has demonstrated the synthesis and characterization of compounds related to 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine, focusing on non-covalent interactions. For example, Zhang et al. (2018) synthesized derivatives using 4-chloromethylbenzoyl isothiocyanate and analyzed intramolecular non-covalent interactions such as hydrogen bonds, van der Waals interactions, and others using various spectroscopic techniques. This study emphasizes the importance of these interactions in understanding the structural and functional properties of pyrimidine derivatives (Zhang et al., 2018).
Pharmacological Intermediate Synthesis
Ogurtsov and Rakitin (2021) reported on the synthesis of a novel pyrazolo[3,4-d]pyrimidine derivative from commercially available precursors. This compound serves as a convenient intermediate for further synthesis of disubstituted pyrazolo[3,4-d]pyrimidines, which have potential pharmacological properties. The study not only offers insights into synthetic pathways but also hints at the possible pharmacological applications of such compounds (Ogurtsov & Rakitin, 2021).
Structural Analysis and Characterization
Research on pyrimidine derivatives, closely related to 4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine, often focuses on their structural characterization and potential applications. For instance, Etemadi et al. (2016) synthesized and characterized a new class of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, evaluating their antibacterial activity. Such studies contribute to the understanding of the structural basis for the biological activity of pyrimidine derivatives and their potential as antibacterial agents (Etemadi et al., 2016).
Molecular Architecture and Isostructurality
The design and synthesis of co-crystals involving pyrimidine derivatives have been explored to understand their supramolecular architectures and isostructurality. Ebenezer et al. (2011) designed a series of isostructural co-crystals with aminopyrimidines, highlighting the importance of chloro/methyl exchange in achieving isostructurality and elucidating supramolecular architectures. Such research provides valuable insights into the design principles of co-crystals and their potential applications in material science (Ebenezer et al., 2011).
Propiedades
IUPAC Name |
4-chloro-2-(chloromethyl)-6-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-5(2)6-3-7(10)12-8(4-9)11-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETOMBBQQWKLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(chloromethyl)-6-(propan-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)
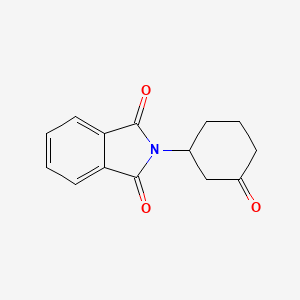
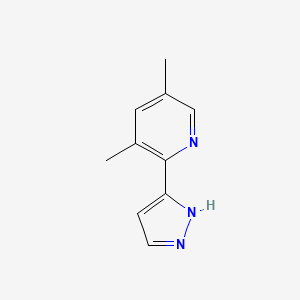
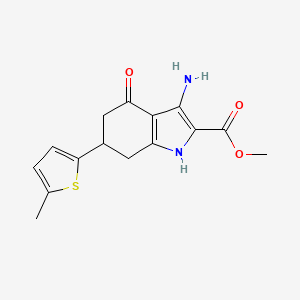
![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)
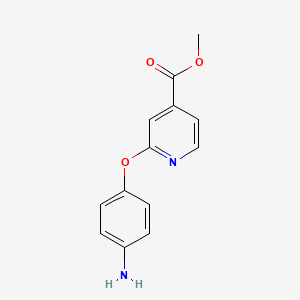
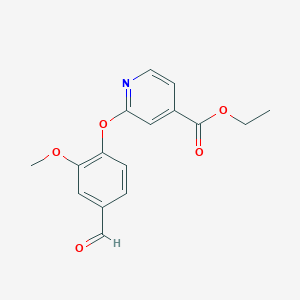
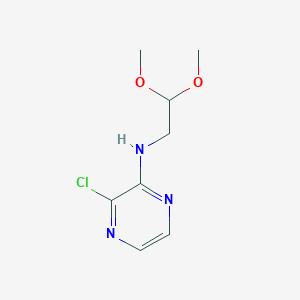
![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)
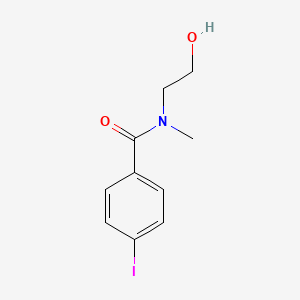
![2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol](/img/structure/B1429649.png)
